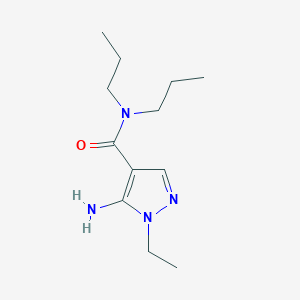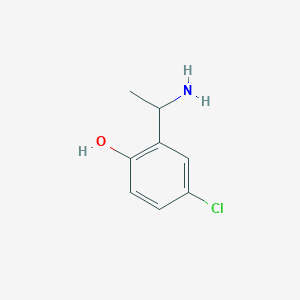![molecular formula C9H11F3N4O2 B11744967 4-{[(morpholin-4-yl)imino]methyl}-5-(trifluoromethyl)-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B11744967.png)
4-{[(morpholin-4-yl)imino]methyl}-5-(trifluoromethyl)-2,3-dihydro-1H-pyrazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[(morpholin-4-yl)imino]methyl}-5-(trifluoromethyl)-2,3-dihydro-1H-pyrazol-3-one is a synthetic organic compound that belongs to the class of pyrazolones This compound is characterized by the presence of a morpholine ring, a trifluoromethyl group, and a pyrazolone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(morpholin-4-yl)imino]methyl}-5-(trifluoromethyl)-2,3-dihydro-1H-pyrazol-3-one typically involves the following steps:
Formation of the Pyrazolone Core: The initial step involves the synthesis of the pyrazolone core. This can be achieved through the reaction of hydrazine with an appropriate β-diketone under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Formation of the Morpholine Derivative: The morpholine ring is introduced through the reaction of the pyrazolone intermediate with morpholine in the presence of a suitable catalyst.
Final Assembly: The final step involves the condensation of the morpholine derivative with formaldehyde and subsequent cyclization to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazolones depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, 4-{[(morpholin-4-yl)imino]methyl}-5-(trifluoromethyl)-2,3-dihydro-1H-pyrazol-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound has been investigated for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for studying enzyme mechanisms and developing new therapeutic agents.
Medicine
In medicinal chemistry, the compound is explored for its potential pharmacological activities. It has shown promise as an anti-inflammatory and analgesic agent, and ongoing research aims to optimize its efficacy and safety profile for potential therapeutic use.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymer science.
作用机制
The mechanism of action of 4-{[(morpholin-4-yl)imino]methyl}-5-(trifluoromethyl)-2,3-dihydro-1H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and modulating biochemical pathways. In the case of its anti-inflammatory activity, it is believed to inhibit the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation and pain.
相似化合物的比较
Similar Compounds
- 4-{[(piperidin-4-yl)imino]methyl}-5-(trifluoromethyl)-2,3-dihydro-1H-pyrazol-3-one
- 4-{[(pyrrolidin-4-yl)imino]methyl}-5-(trifluoromethyl)-2,3-dihydro-1H-pyrazol-3-one
- 4-{[(azepan-4-yl)imino]methyl}-5-(trifluoromethyl)-2,3-dihydro-1H-pyrazol-3-one
Uniqueness
The uniqueness of 4-{[(morpholin-4-yl)imino]methyl}-5-(trifluoromethyl)-2,3-dihydro-1H-pyrazol-3-one lies in its morpholine ring, which imparts distinct chemical and biological properties. Compared to similar compounds with different ring structures, the morpholine derivative exhibits enhanced stability, solubility, and bioavailability, making it a more attractive candidate for various applications.
属性
分子式 |
C9H11F3N4O2 |
|---|---|
分子量 |
264.20 g/mol |
IUPAC 名称 |
4-(morpholin-4-yliminomethyl)-5-(trifluoromethyl)-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C9H11F3N4O2/c10-9(11,12)7-6(8(17)15-14-7)5-13-16-1-3-18-4-2-16/h5H,1-4H2,(H2,14,15,17) |
InChI 键 |
YMOZQYUYQCAMID-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1N=CC2=C(NNC2=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11744895.png)

-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11744903.png)
![[5-(Pyrrolidin-2-yl)pyridin-3-yl]boronic acid hydrochloride](/img/structure/B11744906.png)

![1-(Difluoromethyl)-n-[(1-ethyl-5-fluoro-3-methyl-1h-pyrazol-4-yl)methyl]-3-methyl-1h-pyrazol-4-amine](/img/structure/B11744930.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amine](/img/structure/B11744937.png)


![1-Propyl-N-[(1-propyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B11744968.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11744969.png)
![4-Oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile](/img/structure/B11744973.png)
![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-propyl-1H-pyrazol-4-amine](/img/structure/B11744981.png)
![[(2-Chloro-5-fluorophenyl)methyl]hydrazine](/img/structure/B11744992.png)
